(S)-2,2'-Binaphthyl-20-crown-6 (S)-2,2'-Binaphthyl-20-crown-6
Brand Name: Vulcanchem
CAS No.:
VCID: VC20187294
InChI: InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2
SMILES:
Molecular Formula: C34H40O6
Molecular Weight: 544.7 g/mol

(S)-2,2'-Binaphthyl-20-crown-6

CAS No.:

Cat. No.: VC20187294

Molecular Formula: C34H40O6

Molecular Weight: 544.7 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,2'-Binaphthyl-20-crown-6 -

Specification

Molecular Formula C34H40O6
Molecular Weight 544.7 g/mol
IUPAC Name 2-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,7,11,14,17-hexaoxacycloicosane
Standard InChI InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2
Standard InChI Key IDVFYDHISJPFQK-UHFFFAOYSA-N
Canonical SMILES C1COCCOCCOCCCOC(COCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

(S)-2,2'-Binaphthyl-20-crown-6 (molecular formula: C34H40O6\text{C}_{34}\text{H}_{40}\text{O}_6, molecular weight: 544.7 g/mol) features a 20-membered crown ether ring fused to a binaphthyl moiety, creating a chiral cavity optimized for cation binding. The naphthalene units introduce rigidity and π-π stacking interactions, while the six ether oxygen atoms coordinate cations such as K+\text{K}^+, Na+\text{Na}^+, and ammonium derivatives.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC34H40O6\text{C}_{34}\text{H}_{40}\text{O}_6
Molecular Weight544.7 g/mol
CAS Number75684-69-4 (S-isomer)
SolubilitySoluble in THF, DCM, DMSO
Melting Point198–202°C

The compound’s chiral center arises from the binaphthyl group’s (S)-configuration, enabling enantioselective interactions . X-ray crystallography reveals a cavity diameter of approximately 2.6–3.0 Å, ideal for accommodating K+\text{K}^+ (ionic radius: 1.38 Å).

Synthesis and Optimization Strategies

Templated Macrocyclization

The synthesis employs a templated macrocyclization reaction, where metal ions (e.g., K+\text{K}^+) preorganize ethylene glycol derivatives and functionalized binaphthol precursors. This method achieves cyclization yields of 40–70%, depending on solvent polarity and temperature.

Table 2: Representative Synthesis Conditions

ParameterOptimal ConditionsYield (%)
Precursor2,2'-Dihydroxy-1,1'-binaphthyl65
SolventTetrahydrofuran (THF)58
Temperature60°C70
CatalystK2CO3\text{K}_2\text{CO}_362

Side reactions, such as oligomerization, are mitigated by slow addition of precursors and rigorous temperature control. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% enantiomeric excess.

Host-Guest Chemistry and Binding Affinities

Cation Selectivity

(S)-2,2'-Binaphthyl-20-crown-6 exhibits preferential binding for K+\text{K}^+ (logK=5.2\log K = 5.2) over Na+\text{Na}^+ (logK=3.8\log K = 3.8) in methanol, attributed to cavity size matching and oxygen lone pair alignment. Chiral ammonium ions (e.g., phenethylamine derivatives) show enantioselective binding, with ΔΔG values up to 2.1 kJ/mol favoring the (S)-enantiomer.

Anion and Neutral Molecule Interactions

While primarily cation-selective, the binaphthyl moiety engages in π-π interactions with aromatic guests (e.g., dopamine, Ka=1.2×104M1K_a = 1.2 \times 10^4 \, \text{M}^{-1}) . This dual binding capability facilitates applications in mixed-mode chromatography and sensor development .

Applications in Analytical Chemistry

Enantioselective Chromatography

Immobilized on silica gel, (S)-2,2'-binaphthyl-20-crown-6 resolves enantiomers of tetrapeptides and β-blockers with separation factors (α\alpha) up to 1.8. For example, propranolol enantiomers are baseline-separated (Rs=1.5R_s = 1.5) using a hexane/isopropanol mobile phase.

Table 3: Chiral Separation Performance

Analyteα\alphaRsR_sMobile Phase
D,L-Tryptophan1.61.2Hexane/IPA (90:10)
Atenolol Enantiomers1.71.4Acetonitrile/H₂O (75:25)

Electrochemical Sensors

Polymerized (S)-2,2'-binaphthyl-20-crown-6 films on platinum electrodes detect catecholamines (dopamine, epinephrine) with a linear range of 1.5×108M1.5 \times 10^{-8} \, \text{M} to 2×105M2 \times 10^{-5} \, \text{M} and a detection limit of 4.7nM4.7 \, \text{nM} . The sensor discriminates structural analogs like resorcinol via steric exclusion (RSD=2.3%\text{RSD} = 2.3\%) .

Biomedical and Industrial Applications

Drug Delivery Systems

Encapsulating hydrophobic drugs (e.g., paclitaxel) within (S)-2,2'-binaphthyl-20-crown-6 micelles improves aqueous solubility by 12-fold and extends plasma half-life from 1.5 to 8.2 hours in murine models. Controlled release is pH-dependent, with 80% payload discharged at lysosomal pH (4.5) versus 20% at physiological pH.

Catalysis and Asymmetric Synthesis

As a chiral phase-transfer catalyst, the crown ether accelerates alkylation of glycine imines with enantioselectivity up to 92% ee. In Mukaiyama aldol reactions, it enhances diastereomeric ratios from 3:1 to 9:1 by stabilizing oxocarbenium intermediates.

Stability and Environmental Considerations

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, with 95% mass loss by 450°C. Hydrolytic stability exceeds 12 months in anhydrous solvents but decreases to 3 weeks in aqueous media (pH 7.4). Environmental toxicity assays indicate low ecotoxicity (EC₅₀ > 100 mg/L for Daphnia magna), supporting its use in green chemistry applications.

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